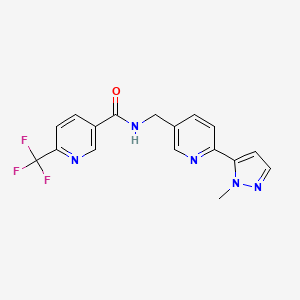![molecular formula C17H15ClN4S B2535893 N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide CAS No. 925549-73-1](/img/structure/B2535893.png)
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a fascinating compound in organic chemistry. This compound features a complex molecular structure comprising a thiadiazole ring, chloromethyl group, and benzenecarboximidamide functionalities, making it significant in various chemical and biological applications.
Synthetic Routes and Reaction Conditions
This compound can be synthesized via several routes. One common method involves the reaction of chloromethyl-4-methylthiadiazole with phenylbenzenecarboximidamide under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired compound. The temperature and solvent choice, like acetonitrile or dichloromethane, can significantly impact the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound usually involves optimizing the above synthetic routes to maximize yield and minimize cost. Automated synthesis reactors and high-throughput screening methods are often employed to streamline the process. Purification steps, such as recrystallization or chromatography, ensure the compound meets the required quality standards for further applications.
Types of Reactions
This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation of the compound can be carried out using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions typically involve agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles in the presence of suitable catalysts, like palladium or platinum complexes.
Major Products Formed
Depending on the reaction conditions, the major products can include oxidized derivatives, reduced forms, or substituted compounds with various functional groups replacing the chloromethyl or methylthiadiazole moieties.
科学的研究の応用
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide has diverse applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Investigation as a lead compound for developing new pharmaceuticals, particularly due to its potential antibacterial and antifungal properties.
Industry: Use in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and benzenecarboximidamide groups play crucial roles in binding to these targets, leading to alterations in their activity. Pathways involved can include inhibition of enzyme activity or disruption of cellular processes, depending on the biological context.
類似化合物との比較
Similar compounds include:
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylmethanecarboximidamide
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylethanecarboximidamide
Compared to these, N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide has unique structural features that may confer distinct chemical and biological properties, such as enhanced binding affinity or increased stability.
Hope this helps satisfy your scientific curiosity!
特性
IUPAC Name |
N-[3-(chloromethyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-22-15(12-18)21-23-17(22)20-16(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJUAIZNYQVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NSC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)

![6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2535814.png)



![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)
![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)
![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2535831.png)
![N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide](/img/structure/B2535832.png)
